![molecular formula C23H19Cl2N5O3 B12710140 3-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl](2-phenoxyethyl)amino]propiononitrile CAS No. 74956-19-7](/img/structure/B12710140.png)
3-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl](2-phenoxyethyl)amino]propiononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenylamino]propiononitrile is an organic compound known for its vibrant color properties. It is commonly used as a dye, particularly in the textile industry, where it is valued for its stability and resistance to fading .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenylamino]propiononitrile typically involves several key steps:
Diazotization: The process begins with the diazotization of 2,6-dichloro-4-nitroaniline using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with N-(2-phenoxyethyl)aniline under alkaline conditions to form the azo compound.
Nitrile Formation: Finally, the product is reacted with acrylonitrile to introduce the nitrile group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control is crucial to maintain the integrity of the product .
Chemical Reactions Analysis
Types of Reactions
3-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenylamino]propiononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and chloro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite, converting the azo group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium dithionite or hydrogen in the presence of a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of nitro and chloro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenylamino]propiononitrile has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye synthesis and reactions.
Biology: Investigated for its potential use in biological staining and as a marker in various assays.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: Widely used in the textile industry for dyeing synthetic fibers, particularly polyester and nylon.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Binding to Fibers: The azo group forms strong bonds with synthetic fibers, leading to durable and vibrant coloration.
Complex Formation: The compound can form complexes with metal ions, enhancing its stability and color properties.
Comparison with Similar Compounds
Similar Compounds
Disperse Orange 30: Another azo dye with similar applications in the textile industry.
Disperse Orange 37: Known for its use in dyeing synthetic fibers and its excellent lightfastness.
Uniqueness
3-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenylamino]propiononitrile stands out due to its unique combination of stability, vibrant color, and resistance to fading. Its ability to form strong bonds with synthetic fibers makes it particularly valuable in the textile industry .
Properties
CAS No. |
74956-19-7 |
|---|---|
Molecular Formula |
C23H19Cl2N5O3 |
Molecular Weight |
484.3 g/mol |
IUPAC Name |
3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-phenoxyethyl)anilino]propanenitrile |
InChI |
InChI=1S/C23H19Cl2N5O3/c24-21-15-19(30(31)32)16-22(25)23(21)28-27-17-7-9-18(10-8-17)29(12-4-11-26)13-14-33-20-5-2-1-3-6-20/h1-3,5-10,15-16H,4,12-14H2 |
InChI Key |
YQXRNIHTMJZVMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


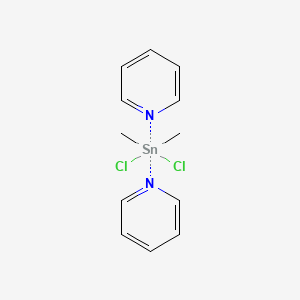
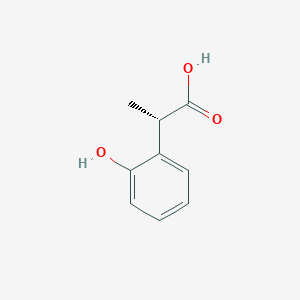
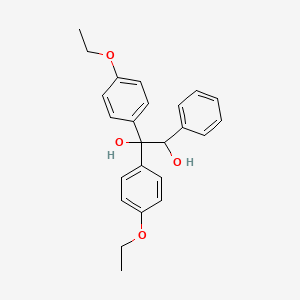
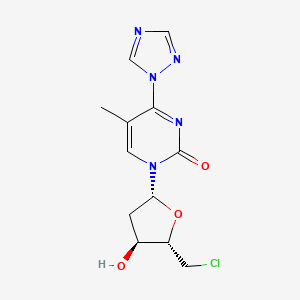
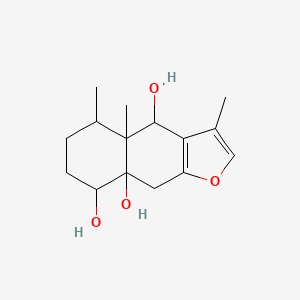
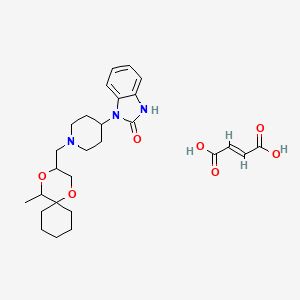
![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butylphenoxy)carbonyl]phenyl ester](/img/structure/B12710100.png)
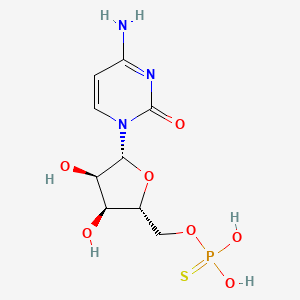
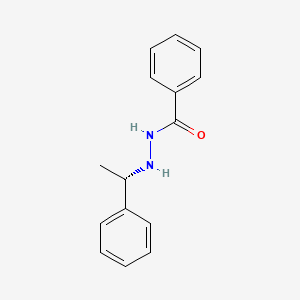
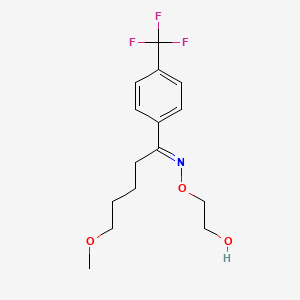
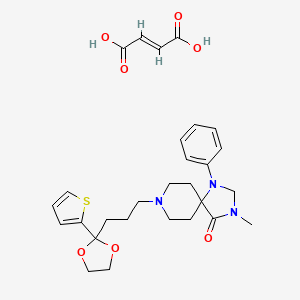

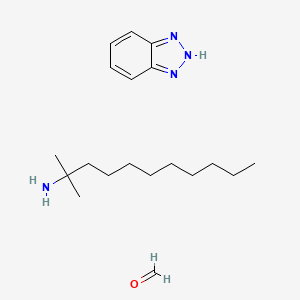
![[(3S,3aR,6S,6aS)-3-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710161.png)
